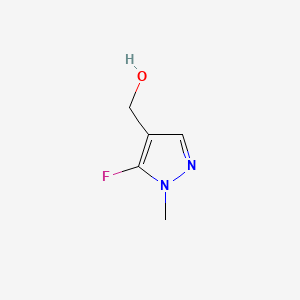

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Methanol group addition: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methanol group can influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

(5-iodo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol imparts unique chemical properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo counterparts. This can result in different reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

(5-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a fluorine atom and a hydroxymethyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antioxidant properties. For instance, the compound was evaluated using various assays such as FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity). In these tests, compounds derived from pyrazole structures showed significant antioxidant activity comparable to standard antioxidants like Trolox. Table 1 summarizes the antioxidant activities of selected pyrazole derivatives:

| Compound | FRAP (TE) | ORAC (TE) |

|---|---|---|

| 4a | 3.49 | 1.07 |

| 4d | 4.39 | 3.71 |

| Trolox | 3.71 | - |

Anticancer Activity

This compound and its analogs have shown promising anticancer activities against various cell lines, including lung, breast, and liver cancers. The mechanism of action appears to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. Notably, compounds within this class have been reported to inhibit tumor growth in vivo, indicating their potential as therapeutic agents.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. The results indicated that certain derivatives significantly reduced cell viability compared to controls, demonstrating a dose-dependent response.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that pyrazole derivatives can modulate metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. For example, one derivative was identified as a negative allosteric modulator of mGlu2 receptors, which could be beneficial in treating conditions such as anxiety and schizophrenia.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly affect potency and selectivity towards specific biological targets.

Key Findings:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.

- Hydroxymethyl Group : This functional group contributes to increased hydrogen bonding potential, enhancing interaction with biological targets.

- Amino Substituents : Introduction of amino groups has been shown to increase antioxidant activity.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds based on this scaffold demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, biodistribution studies in animal models have shown significant uptake in the brain, suggesting potential utility in neurological applications.

Eigenschaften

Molekularformel |

C5H7FN2O |

|---|---|

Molekulargewicht |

130.12 g/mol |

IUPAC-Name |

(5-fluoro-1-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C5H7FN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |

InChI-Schlüssel |

XGCXZCCRQPVCKT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)CO)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.